molecular formula C24H18FN3O3S B2999843 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 681266-92-2

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2999843
CAS No.: 681266-92-2
M. Wt: 447.48
InChI Key: VYZPXRXCWSQCET-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom. The presence of fluorophenyl groups suggests that this compound might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole and thiophene rings, along with the biphenyl group, would contribute to a rigid and planar structure. The presence of the fluorine atom could introduce some interesting electronic effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, which might influence its solubility and permeability properties .

Scientific Research Applications

Palladium-Catalyzed Carbon−Sulfur Bond Formation

Palladium-catalyzed carbon−sulfur bond formation techniques, as described by Norris and Leeman (2008), have been applied in synthesizing various drug candidates. This method demonstrates the synthesis of complex molecules, including analogs containing fluorophenyl groups, showcasing the versatility of cross-coupling reactions in creating bioactive compounds (Norris & Leeman, 2008).

Synthesis and Characterization of Pyrazoline Derivatives

Jasinski, Golen, Samshuddin, Narayana, and Yathirajan (2012) synthesized new pyrazoline derivatives by reacting 4,4'-difluoro chalcone with semicarbazide and thiosemicarbazide, highlighting the importance of such compounds in the development of new materials and drugs. The crystal structure analysis provided detailed insights into the molecular interactions and stability of these compounds (Jasinski et al., 2012).

Anticancer Activity of Indeno[1,2-c]pyrazole Analogues

Ahsan (2012) reported on the synthesis of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues and their screening for anticancer activity. The findings underscore the potential of such compounds in developing therapies targeting various cancer cell lines, with specific compounds showing high activity against leukemia and breast cancer cell lines (Ahsan, 2012).

Cytotoxic Evaluation of Pyrazole Analogues

Further research by Ahsan et al. (2018) into the cytotoxic effects of pyrazole analogues against breast cancer cell lines emphasizes the role of structure-activity relationships in optimizing anticancer agents. The study identifies promising compounds with significant cytotoxicity, comparing favorably with standard drugs like adriamycin (Ahsan et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be a drug, its mechanism of action would depend on the biological target it is designed to interact with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, future research could focus on optimizing its structure to improve its efficacy and safety .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O3S/c25-19-10-12-20(13-11-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZPXRXCWSQCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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